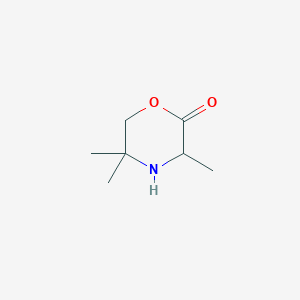

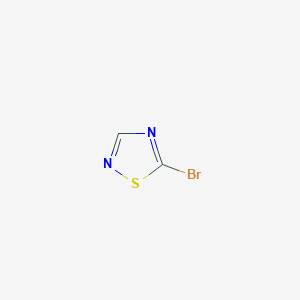

![molecular formula C6H11N B1288461 2-Azaspiro[3.3]heptane CAS No. 665-04-3](/img/structure/B1288461.png)

2-Azaspiro[3.3]heptane

Descripción general

Descripción

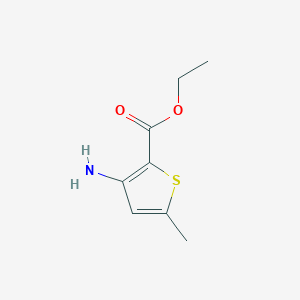

2-Azaspiro[3.3]heptane is a chemical compound with the molecular formula C6H11N . It is a hydrochloride and has a molecular weight of 133.62 . It is used in laboratory chemicals and is not recommended for food, drug, pesticide, or biocidal product use .

Synthesis Analysis

The synthesis of 2-azaspiro[3.3]heptane-derived amino acids was performed by constructing both four-membered rings in the spirocyclic scaffold through subsequent ring closure of corresponding 1,3-bis-electrophiles at 1,1-C- or 1,1-N-bis-nucleophiles . Another method involved the thermal [2+2] cycloaddition between endocyclic alkenes and the Graf isocyanate, ClO2S NCO, to give spirocyclic β-lactams .Molecular Structure Analysis

The molecular structure of 2-Azaspiro[3.3]heptane consists of a seven-membered ring with one nitrogen atom and a three-membered ring . The average mass is 97.158 Da and the monoisotopic mass is 97.089149 Da .Chemical Reactions Analysis

The key synthesis step of 2-Azaspiro[3.3]heptane involves a thermal [2+2] cycloaddition between endocyclic alkenes and the Graf isocyanate, ClO2S NCO, to give spirocyclic β-lactams . This methodology afforded the preparation of enantiomerically and diastereomerically pure 1-substituted 2-azaspiroheptanes .Physical And Chemical Properties Analysis

2-Azaspiro[3.3]heptane is a solid at room temperature . The compound has a CAS Number of 1420271-08-4 .Aplicaciones Científicas De Investigación

Drug Discovery Programs

2-Azaspiro[3.3]heptanes are valuable synthetic targets for drug discovery programs . The challenges associated with the preparation and diversification of this moiety as compared to other small, saturated rings have led to limited applications of compounds containing this spirocycle .

DNA-Encoded Library Technology (DELT)

In the field of synthetic photochemistry, important advances have exploited the biradical nature of the triplet excited state of 2-isoxazoline-3-carboxylates, engaging these species in intermolecular coupling reactions under visible light irradiation . This has led to the incorporation of unique and densely functionalized 2-oxa-1-azabicyclo [3.2.0]heptanes via [2+2] cycloaddition energy transfer sensitization, providing access to an unexplored library of azaspiro compounds .

Synthesis of Novel Amino Acids

The synthesis of 6-amino-2-azaspiro [3.3]heptane-6-carboxylic acid and 2-azaspiro [3.3]heptane-6-carboxylic acid has been achieved . These novel amino acids add to the family of sterically constrained amino acids for use in chemistry, biochemistry, and drug design .

Sterically Constrained Molecular Framework

The amino acids which possess sterically constrained molecular framework occupy a distinctive class of organic compounds which arouse much interest of chemists and biologists . Due to pre-organization of functional groups, the sterically constrained compounds can in principle be much more efficient and selective ligands for various biological targets .

Peptidomimetic Drugs Design

Sterically constrained amino acids are especially popular for the design of peptidomimetic drugs . The principles of such design were formulated long ago and have been intensively used since then . As the result, a number of the approved drugs or clinical candidates contain residues of sterically constrained amino acids .

Intermediate in Pharmaceutical and Chemical Synthesis

2-Oxa-6-azaspiro [3.3]heptane oxalate is used as an intermediate in pharmaceutical and chemical synthesis . It is also used in medicine .

Safety And Hazards

Direcciones Futuras

1-Azaspiro[3.3]heptanes, synthesized and biologically validated as bioisosteres of piperidine, have been incorporated into the anesthetic drug bupivacaine instead of the piperidine fragment, resulting in a new patent-free analogue with high activity . This suggests potential future applications of 2-Azaspiro[3.3]heptane and its derivatives in drug discovery and development .

Propiedades

IUPAC Name |

2-azaspiro[3.3]heptane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N/c1-2-6(3-1)4-7-5-6/h7H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPEJAHMNOVMSOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(C1)CNC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60608344 | |

| Record name | 2-Azaspiro[3.3]heptane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60608344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

97.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Azaspiro[3.3]heptane | |

CAS RN |

665-04-3 | |

| Record name | 2-Azaspiro[3.3]heptane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60608344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 665-04-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What makes 2-azaspiro[3.3]heptane an attractive scaffold in drug discovery?

A: 2-azaspiro[3.3]heptane is a valuable scaffold in drug discovery because it serves as a conformationally restricted analog of piperidine, a common motif found in numerous drugs. This rigid structure can enhance binding affinity and selectivity for target proteins. Additionally, incorporating 2-azaspiro[3.3]heptane can influence a molecule's physicochemical properties, such as lipophilicity, potentially improving its pharmacokinetic profile.

Q2: Are there efficient synthetic routes available for 2-azaspiro[3.3]heptanes?

A: Yes, several efficient synthetic approaches for 2-azaspiro[3.3]heptanes have been developed. For example, researchers have reported highly diastereoselective additions of cyclobutanecarboxylate anions to imines, yielding enantiomerically and diastereomerically pure 1-substituted 2-azaspiro[3.3]heptanes. Additionally, visible-light photocatalysis has been employed for the synthesis of polysubstituted 2-azaspiro[3.3]heptanes via intermolecular [2+2] cycloaddition reactions.

Q3: Can you elaborate on the use of 2-azaspiro[3.3]heptane as a building block in drug design?

A: The versatility of 2-azaspiro[3.3]heptane lies in its ability to be further functionalized. Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic acid can be readily synthesized, offering diverse functional groups for incorporation into bioactive compounds. This structural flexibility makes it particularly useful in exploring structure-activity relationships (SAR).

Q4: Has the 2-azaspiro[3.3]heptane scaffold been explored for specific therapeutic targets?

A: Research indicates that 2-azaspiro[3.3]heptane derivatives have shown promise as orally bioavailable fetal hemoglobin inducers. These compounds highlight the potential of this scaffold in developing novel therapeutics for various diseases.

Q5: Are there any limitations to using 2-azaspiro[3.3]heptane as a bioisostere?

A: While 2-azaspiro[3.3]heptane can effectively replace piperidine in some cases, research suggests that it may not be a suitable bioisostere when not used as a terminal group. This is attributed to significant geometric differences that could affect binding interactions with target proteins.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,3-Bis[4-(trifluoromethyl)phenyl]thiourea](/img/structure/B1288397.png)

![2-[(3,4-Dimethoxyphenyl)methyl]pyrrolidine hydrochloride](/img/structure/B1288408.png)